molecular formula C9H9IO3 B1362562 Methyl 3-iodo-4-methoxybenzoate CAS No. 35387-93-0

Methyl 3-iodo-4-methoxybenzoate

Cat. No. B1362562
Key on ui cas rn: 35387-93-0
M. Wt: 292.07 g/mol
InChI Key: GHNGBFHLUOJHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05753710

Procedure details

9.7 g of methyl 3-iodo-4-methoxybenzoate, 9.4 g of potassium trifluoroacetate and 12.9 g of copper(l) iodide were heated at 160° C. for 5 h in 250 ml of DMF. The mixture was poured onto 500 ml of NaHCO3 solution, the precipitate which was deposited was filtered off and both the precipitate and the aqueous phase were extracted with ethyl acetate. The combined organic phases were concentrated, and the residue was purified by flash chromatography using hexane/ethyl acetate 3:1. 6 g of methyl 3-trifluoromethyl-4-methoxybenzoate were obtained;
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
potassium trifluoroacetate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
12.9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].[F:14][C:15]([F:20])([F:19])C([O-])=O.[K+].[I-].C([O-])(O)=O.[Na+]>CN(C=O)C.[Cu]>[F:14][C:15]([F:20])([F:19])[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1OC
Name
potassium trifluoroacetate
Quantity
9.4 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
copper
Quantity
12.9 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate which was deposited was filtered off
EXTRACTION
Type
EXTRACTION
Details
both the precipitate and the aqueous phase were extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C(=O)OC)C=CC1OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.